molecular formula C9H12N2O3S B1374636 Tert-butyl (5-formylthiazol-2-yl)carbamate CAS No. 391668-77-2

Tert-butyl (5-formylthiazol-2-yl)carbamate

Cat. No. B1374636
M. Wt: 228.27 g/mol
InChI Key: LKFCHUSAPKBABQ-UHFFFAOYSA-N
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Description

Tert-butyl (5-formylthiazol-2-yl)carbamate is a chemical compound with the molecular formula C9H12N2O3S . It has a molecular weight of 228.27 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for Tert-butyl (5-formylthiazol-2-yl)carbamate is 1S/C9H12N2O3S/c1-9(2,3)14-8(13)11-7-10-4-6(5-12)15-7/h4-5H,1-3H3,(H,10,11,13) .


Physical And Chemical Properties Analysis

Tert-butyl (5-formylthiazol-2-yl)carbamate is a solid compound . It should be stored in an inert atmosphere, preferably in a freezer, under -20°C .

Scientific Research Applications

1. Crystallography and Molecular Interactions

  • Halogen and Hydrogen Bonding : Research on tert-butyl derivatives, including tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, has revealed their involvement in bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond interactions. These interactions are crucial in the crystal structures of diacetylenes (Baillargeon et al., 2017).

2. Chemical Synthesis and Structural Analysis

  • Synthesis and Structural Characterization : The synthesis and single-crystal X-ray diffraction characterization of tert-butyl carbamate derivatives, such as tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, have been explored. These studies highlight the significance of molecular interactions in the formation of crystal structures (Das et al., 2016).

3. Development of Chiral Molecules

  • Chiral Azomethine Ylids : Tert-butyl carbamate derivatives have been shown to be effective in generating chiral azomethine ylids under mild conditions, offering an alternative to traditional methods (Alker et al., 1997).

4. Catalysis and Chemical Reactions

  • Thionyl Chloride-Mediated Synthesis : The synthesis of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate through thionyl chloride-mediated reactions demonstrates the versatility of tert-butyl carbamate derivatives in chemical synthesis (Li et al., 2015).

5. Antimicrobial Activities

  • Antimicrobial Properties : Studies have shown that tert-butyl carbazate derivatives, closely related to tert-butyl carbamate, exhibit significant antimicrobial activity, highlighting their potential in pharmaceutical research (Ghoneim & Mohamed, 2013).

Safety And Hazards

The compound is classified as dangerous with hazard statement H301 . The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 .

properties

IUPAC Name

tert-butyl N-(5-formyl-1,3-thiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-9(2,3)14-8(13)11-7-10-4-6(5-12)15-7/h4-5H,1-3H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFCHUSAPKBABQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693866
Record name tert-Butyl (5-formyl-1,3-thiazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (5-formylthiazol-2-yl)carbamate

CAS RN

391668-77-2
Record name tert-Butyl (5-formyl-1,3-thiazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(5-formyl-1,3-thiazol-2-yl)carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 2-tert-butyloxycarbonylaminothiazole (88.0 g, 439 mmol) in THF (1760 ml) was added dropwise a 1.59M solution of n-butyllithium in hexane (729 ml, 1159 mmol) over 20 minutes at −78° C., and the mixture was warmed to −10° C. over 1 hour. The mixture was cooled again to −78° C. and thereto was added DMF (102 ml, 0.132 mmol) in one portion. The acetonedry ice bath was removed. The mixture was stirred for 30 minutes, and then poured into cold water (1000 ml) and thereto was added ethyl acetate (2000 ml). The organic layer was washed sequentially with water and brine, dried over anhydrous magnesium sulfate and the solvents were removed. The residue was recrystallized from ethyl acetate to give 2-tert-butyloxycarbonylaminothiazole-5-carbaldehyde (74.8 g).
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Synthesis routes and methods III

Procedure details

To a solution of compound 62.2 (18.5 mmol) in dichloromethane is added molecular sieves (4.0 g) and PDC (39.0 mmol) at room temperature (THF is added to help dissolve the starting material). After 1.5 hours, an additional equivalent of PDC is added and the reaction is stirred for 5.5 hours. The reaction mixture is poured directly onto a silica gel column and is eluted with a gradient of 100% dichloromethane to 100% EtOAc. Fractions containing the desired product are pooled and concentrated to afford (5-formyl-thiazol-2-yl)-carbamic acid tert-butyl ester (compound 62.3).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Lu, MB Haskali, KM Ruley, NJF Dreyfus… - Science translational …, 2020 - science.org
We aimed to develop effective radioligands for quantifying brain O-linked-β-N-acetyl-glucosamine (O-GlcNAc) hydrolase (OGA) using positron emission tomography in living subjects as …
Number of citations: 19 www.science.org
Y Yang, H Gao, X Sun, Y Sun, Y Qiu… - Journal of medicinal …, 2020 - ACS Publications
The BCR–ABL fusion oncoprotein causes chronic myeloid leukemia or acute lymphoblastic leukemia in Ph + patients because the ABL kinase is constitutively activated. However, …
Number of citations: 54 pubs.acs.org

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